molecular formula C11H13ClFN B2662934 N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride CAS No. 2379918-37-1

N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

Cat. No.: B2662934
CAS No.: 2379918-37-1
M. Wt: 213.68
InChI Key: WGRBMOBXJZJKHH-UHFFFAOYSA-N
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Description

N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C11H13ClFN. It is characterized by the presence of a fluorophenyl group, an ethyl chain, and a prop-2-yn-1-amine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroacetophenone and propargylamine.

    Reaction: The 2-fluoroacetophenone undergoes a nucleophilic addition reaction with propargylamine in the presence of a suitable catalyst.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride: This compound has a similar structure but with the fluorine atom at the 4-position of the phenyl ring.

    N-[1-(2-Chlorophenyl)ethyl]prop-2-yn-1-amine hydrochloride: This compound has a chlorine atom instead of fluorine at the 2-position of the phenyl ring.

Uniqueness

N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. The presence of the prop-2-yn-1-amine moiety also adds to its distinctiveness, providing opportunities for various chemical modifications and applications.

Properties

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN.ClH/c1-3-8-13-9(2)10-6-4-5-7-11(10)12;/h1,4-7,9,13H,8H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRBMOBXJZJKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)NCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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